5-Iodopyrimidine-2-carbonitrile
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Overview
Description
5-Iodopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of an iodine atom at position 5 and a cyano group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrimidine-2-carbonitrile typically involves the reaction of 2-chloro-5-iodopyrimidine with sodium cyanide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Palladium-Catalyzed Cross-Coupling: Common reagents include arylboronic acids and alkynylzincs, which react with this compound under palladium catalysis to form various substituted pyrimidine derivatives.
Major Products Formed:
Scientific Research Applications
5-Iodopyrimidine-2-carbonitrile has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Derivatives of this compound have been investigated for their potential as anticancer agents targeting epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors.
Mechanism of Action
The mechanism of action of 5-Iodopyrimidine-2-carbonitrile and its derivatives involves the inhibition of specific molecular targets. For example, certain derivatives act as ATP mimicking tyrosine kinase inhibitors of EGFR, disrupting cell signaling pathways involved in cell proliferation and survival . These compounds can induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for anticancer therapy .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: This compound is similar in structure and is used as an intermediate in selective palladium-catalyzed cross-coupling reactions.
2-Chloro-5-iodopyrimidine: Another closely related compound used in the synthesis of 5-Iodopyrimidine-2-carbonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and medicinal research. Its ability to undergo selective substitution reactions makes it a valuable intermediate for the synthesis of various functionalized pyrimidine derivatives .
Properties
Molecular Formula |
C5H2IN3 |
---|---|
Molecular Weight |
230.99 g/mol |
IUPAC Name |
5-iodopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-4-2-8-5(1-7)9-3-4/h2-3H |
InChI Key |
HCURADYNZZTWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)I |
Origin of Product |
United States |
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